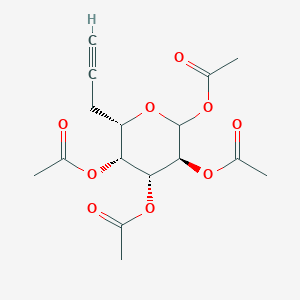
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound characterized by its unique tetrahydropyran ring structure and multiple acetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the use of copper-catalyzed oxidative dehydrogenative reactions. One such method includes the annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This process utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving catalytic processes and controlled reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in molecular pathways and biological effects . The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of solar cells, sharing some structural similarities.
Uniqueness
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its tetrahydropyran ring and multiple acetate groups, which provide distinct reactivity and potential for diverse applications.
特性
分子式 |
C16H20O9 |
|---|---|
分子量 |
356.32 g/mol |
IUPAC名 |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-prop-2-ynyloxan-3-yl] acetate |
InChI |
InChI=1S/C16H20O9/c1-6-7-12-13(21-8(2)17)14(22-9(3)18)15(23-10(4)19)16(25-12)24-11(5)20/h1,12-16H,7H2,2-5H3/t12-,13+,14+,15-,16?/m0/s1 |
InChIキー |
PQRBJNAJCNCVPG-JSKHOMAGSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
正規SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


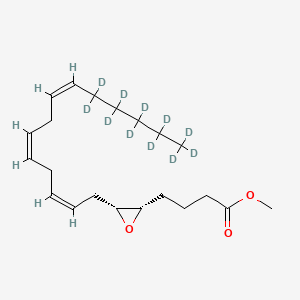
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
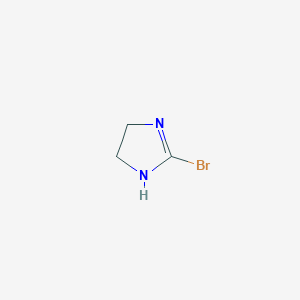
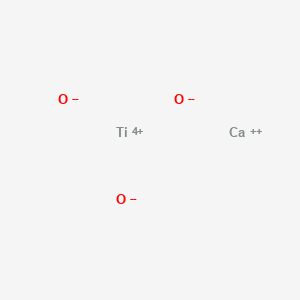
![(3R)-3-[4,6-dichloro-5-(4,4-difluoropiperidin-1-yl)-1H-benzimidazol-2-yl]-3-(4-ethylsulfonylphenyl)propan-1-ol](/img/structure/B12430605.png)
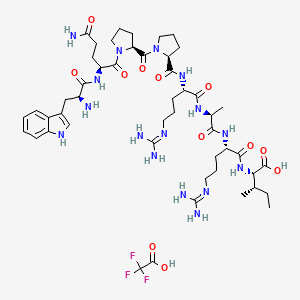



![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B12430630.png)
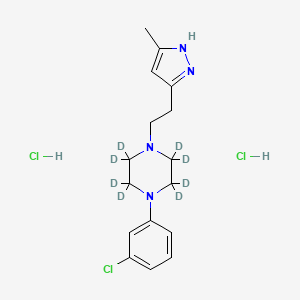
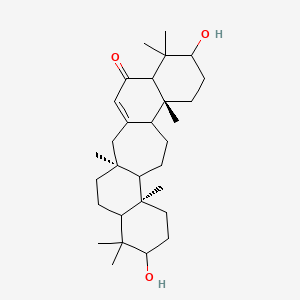
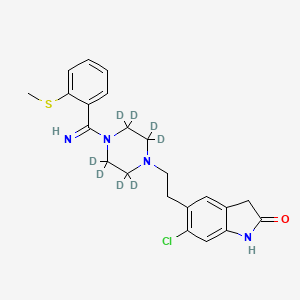
![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
